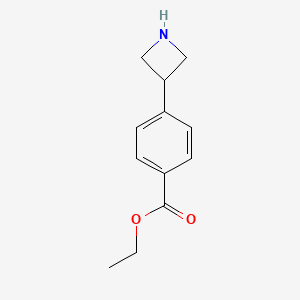
Ethyl 4-(azetidin-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(azetidin-3-yl)benzoate is an organic compound that features a benzoate ester linked to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(azetidin-3-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzoic acid and azetidine.
Formation of the Ester: The 4-bromobenzoic acid is first converted to its ethyl ester using ethanol and a catalytic amount of sulfuric acid.
Nucleophilic Substitution: The ethyl 4-bromobenzoate is then subjected to nucleophilic substitution with azetidine in the presence of a base such as potassium carbonate. This step forms the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Ethyl 4-(azetidin-3-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(azetidin-3-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand the interaction of azetidine-containing compounds with enzymes and receptors.
Mechanism of Action
The mechanism by which Ethyl 4-(azetidin-3-yl)benzoate exerts its effects depends on its application:
In Medicinal Chemistry: The azetidine ring can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Molecular Targets and Pathways: The specific molecular targets and pathways involved would depend on the biological context in which the compound is used. For example, it might inhibit a specific enzyme involved in a disease pathway.
Comparison with Similar Compounds
Ethyl 4-(azetidin-3-yl)benzoate can be compared with other azetidine-containing compounds:
Ethyl 3-(azetidin-3-yloxy)benzoate: Similar in structure but with an ether linkage instead of a direct azetidine attachment.
4-(Azetidin-3-yl)benzonitrile: Contains a nitrile group instead of an ester, which can significantly alter its chemical properties and biological activity.
4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine: Features a pyrimidine ring, offering different interaction possibilities with biological targets.
Uniqueness
This compound is unique due to its combination of an azetidine ring and a benzoate ester, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 4-(azetidin-3-yl)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-9(4-6-10)11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3 |
InChI Key |
MHAGDHIUNXRJSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


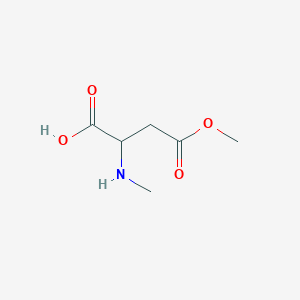
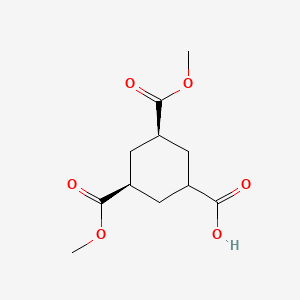
![Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester](/img/structure/B13517517.png)
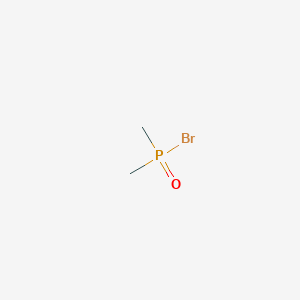
![2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid](/img/structure/B13517532.png)
![4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13517537.png)
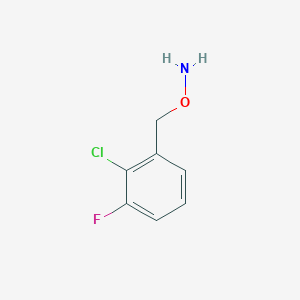


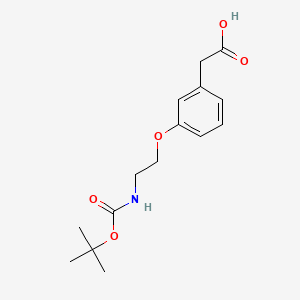
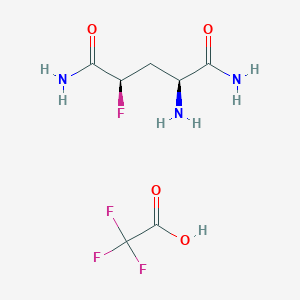

![2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13517598.png)
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine](/img/structure/B13517602.png)
